molecular formula C8H4ClF2NO B14142341 5-Chloro-2-(difluoromethoxy)benzonitrile CAS No. 1261776-08-2

5-Chloro-2-(difluoromethoxy)benzonitrile

Cat. No.: B14142341
CAS No.: 1261776-08-2
M. Wt: 203.57 g/mol
InChI Key: AUGTWCJVDKQPQS-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethoxy)benzonitrile is a chemical compound with the molecular formula C8H4ClF2NO. It is a benzonitrile derivative characterized by the presence of a chloro group at the 5-position and a difluoromethoxy group at the 2-position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(difluoromethoxy)benzonitrile typically involves the reaction of 3-chloro-5-hydroxybenzonitrile with difluoromethylating agents under controlled conditions. One method involves the use of difluoromethyl ether and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution of the hydroxy group with the difluoromethoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(difluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzonitrile, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

5-Chloro-2-(difluoromethoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(difluoromethoxy)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The chloro and difluoromethoxy groups can enhance binding affinity and specificity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(difluoromethoxy)benzonitrile is unique due to the presence of both chloro and difluoromethoxy groups, which confer specific reactivity and binding characteristics. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1261776-08-2

Molecular Formula

C8H4ClF2NO

Molecular Weight

203.57 g/mol

IUPAC Name

5-chloro-2-(difluoromethoxy)benzonitrile

InChI

InChI=1S/C8H4ClF2NO/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8H

InChI Key

AUGTWCJVDKQPQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)OC(F)F

Origin of Product

United States

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